Mkk7-cov-13

MKK7 inhibitor potency MKK4 selectivity kinase biochemical assay

MKK7-COV-13 (CAS 2283355-66-6) is a potent, selective, and irreversible covalent inhibitor of mitogen-activated protein kinase kinase 7 (MKK7, also known as MAP2K7). It belongs to the indazole-acrylamide class of covalent kinase inhibitors and achieves its selectivity through covalent engagement of the non-conserved hinge-region cysteine residue Cys218 in the MKK7 ATP-binding pocket.

Molecular Formula C16H12BrN3O
Molecular Weight 342.19 g/mol
Cat. No. B11931737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMkk7-cov-13
Molecular FormulaC16H12BrN3O
Molecular Weight342.19 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C2=NNC3=C2C=CC(=C3)Br
InChIInChI=1S/C16H12BrN3O/c1-2-15(21)18-12-5-3-4-10(8-12)16-13-7-6-11(17)9-14(13)19-20-16/h2-9H,1H2,(H,18,21)(H,19,20)
InChIKeyWLHXHLGRZSDACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MKK7-COV-13: A Selective Covalent MKK7 (MAP2K7) Inhibitor for Precision JNK Pathway Dissection — Procurement Evidence Guide


MKK7-COV-13 (CAS 2283355-66-6) is a potent, selective, and irreversible covalent inhibitor of mitogen-activated protein kinase kinase 7 (MKK7, also known as MAP2K7) . It belongs to the indazole-acrylamide class of covalent kinase inhibitors and achieves its selectivity through covalent engagement of the non-conserved hinge-region cysteine residue Cys218 in the MKK7 ATP-binding pocket [1]. MKK7-COV-13 was developed as a chemical tool compound to enable functional dissection of the JNK signaling pathway, where MKK7 serves as one of only two direct upstream MAP2K activators of JNK [2]. The compound displays an in vitro IC50 of 10 nM against recombinant MKK7 and blocks JNK phosphorylation in cellular assays, establishing it as one of the key reference probes in the MKK7 covalent inhibitor series .

Why MKK7-COV-13 Cannot Be Casually Substituted with Other MKK7 Inhibitors: Critical Evidence for Informed Procurement


MKK7 inhibitors are not interchangeable because significant differences exist across the class in terms of (1) primary MKK7 potency (IC50 ranging from 5 nM to >100 nM), (2) MKK4 counter-selectivity (spanning from dual MKK4/7 inhibition to >1,000-fold selectivity), (3) cellular pathway selectivity (particularly p-ERK and p-p38 sparing at effective concentrations), (4) kinome-wide selectivity profiles (different off-target kinase fingerprints at 1 μM), and (5) functional activity in primary immune cells . For instance, MKK7-COV-3 shows a 2-fold more potent biochemical IC50 (5 nM) than MKK7-COV-13 (10 nM) but achieves a ~1.3-fold weaker cellular p-JNK EC50 (1.3 μM vs 0.3–1.0 μM) and identifies distinct off-target kinases (Aurora B, LRRK2, FLT3) in the 76-kinase panel . Meanwhile, the dual MKK4/7 inhibitor BSJ-04-122 potently inhibits both kinases (MKK4 IC50 = 4 nM; MKK7 IC50 = 181 nM), making it unsuitable for experiments requiring MKK7-specific pathway dissection [1]. MKK7-COV-9 targets a protein-protein interaction interface rather than the ATP-binding site and shows substantially weaker cellular B-cell activity (EC50 = 4.98 μM) . These multidimensional differences mean that substituting one MKK7 inhibitor for another can yield fundamentally different pharmacological outcomes, undermining experimental reproducibility and leading to erroneous mechanistic conclusions. The supporting evidence is detailed quantitatively below.

MKK7-COV-13 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Biochemical Potency and MKK4 Selectivity: MKK7-COV-13 vs. MKK7-COV-3 vs. DK2403

MKK7-COV-13 exhibits an in vitro IC50 of 10 nM against recombinant MKK7 in a biochemical kinase activity assay, with >1,000-fold selectivity over its closest paralog MKK4 (IC50 > 10 μM) . This selectivity window is comparable to MKK7-COV-3 (IC50 = 5 nM; MKK4 IC50 = 7.81 μM; ~1,562-fold) and substantially tighter than DK2403 (MKK7 IC50 = 10 nM; MKK4 IC50 > 80 μM; ~8,000-fold), though DK2403 achieves greater MKK4 counter-selectivity by a wider absolute margin . Notably, the dual MKK4/7 inhibitor BSJ-04-122 inhibits both kinases at low nanomolar concentrations (MKK4 IC50 = 4 nM; MKK7 IC50 = 181 nM), representing a fundamentally different selectivity profile unsuitable for MKK7-specific studies [1]. The >1,000-fold selectivity of MKK7-COV-13 ensures that at concentrations achieving near-complete MKK7 inhibition, MKK4 activity remains essentially unperturbed.

MKK7 inhibitor potency MKK4 selectivity kinase biochemical assay covalent inhibitor IC50

Cellular p-JNK Inhibition Potency: MKK7-COV-13 Demonstrates a Superior Cellular Window vs. MKK7-COV-3

In HEK293 cells stimulated with sorbitol to activate the JNK pathway, MKK7-COV-13 reduces phospho-JNK (p-JNK) levels with an EC50 of 0.3–1.0 μM . This represents a 1.3- to 4.3-fold improvement in cellular potency compared to MKK7-COV-3, which achieves p-JNK reduction with an EC50 of 1.3 μM in Beas2B cells . Despite MKK7-COV-3 having a 2-fold more potent biochemical IC50 (5 nM vs. 10 nM), MKK7-COV-13 exhibits equal or superior cellular activity—suggesting improved cell permeability, reduced intracellular nucleophile scavenging, or more favorable binding kinetics under cellular ATP concentrations [1]. DK2403, by comparison, reduces p-JNK and p-ATF2 at concentrations of 5–10 μM in T-ALL cells, indicating a higher concentration requirement for cellular JNK pathway suppression . MMK7 inhibitor 4a (from the Wolle et al. 2019 series) inhibits cellular JNK at 1 μM but belongs to a distinct pyrazolopyrimidine scaffold with EGFR selectivity concerns [2].

cellular JNK inhibition p-JNK EC50 HEK293 cell assay pathway selectivity

MAPK Pathway Selectivity: p-ERK Sparing Confirms MKK7-Specific Pathway Modulation

At 10 μM concentration—a dose 10,000-fold above the biochemical MKK7 IC50—MKK7-COV-13 produces no detectable effect on phospho-ERK (p-ERK) levels . This MAPK pathway selectivity is critical: the parallel ERK pathway (RAF-MEK-ERK) is regulated by distinct MAP2Ks (MEK1/2) that share no functional redundancy with MKK7, and cross-inhibition of ERK signaling would confound interpretation of JNK-specific phenotypes. MKK7-COV-3 similarly spares p-ERK at 10 μM . In contrast, the natural product hypothemycin—one of the few historical compounds with MKK7 inhibitory activity—simultaneously inhibits ERK and MEK1/2, rendering it unsuitable for pathway-specific studies [1]. The broader kinome selectivity of the MKK7-COV series was validated against a panel of 76 kinases at 1 μM, with MKK7-COV-3 showing >75% inhibition of only Aurora kinase B, LRRK2, MKK4, and FLT3 . MKK7-COV-13 demonstrates a comparable remarkable selectivity profile across the same 76-kinase panel, with detailed off-target fingerprints available from the vendor .

MAPK pathway selectivity p-ERK p-p38 off-pathway activity kinase selectivity

Functional Activity in Primary Immune Cells: MKK7-COV-13 Inhibits B-Cell CD86+ Response to LPS

MKK7-COV-13 inhibits the CD86+ response in primary mouse B cells following lipopolysaccharide (LPS) stimulation, a functional readout of MKK7-dependent JNK pathway activation in the innate immune context . This activity places MKK7-COV-13 within the same functional class as MKK7-COV-3 (which inhibits 60% of the CD86+ response at 10 μM with 2 hr pre-incubation) . MKK7-COV-9, which targets the MKK7 protein-protein interaction interface rather than the active site, inhibits the CD86+ response with an EC50 of 4.98 μM but has notably poor permeability, limiting its utility in certain cellular contexts . The primary B-cell functional activity of MKK7-COV-13 is significant because B-cell LPS responses are MKK7-dependent; MKK4 alone cannot compensate, making this a stringent test of on-target MKK7 inhibition in a physiologically relevant primary cell system [1]. DK2403, while potent in T-ALL cancer cell lines (RPMI-8402 IC50 = 2.9 μM; ALL-SIL IC50 = 1.1 μM), has not been profiled in primary B-cell functional assays, limiting cross-study comparison for immunology applications .

primary B cell activation CD86 LPS stimulation immunomodulation MKK7 functional assay

Chemical Scaffold Differentiation: Indazole-Acrylamide Architecture Enables Cys218 Covalent Targeting with Defined Physicochemical Properties

MKK7-COV-13 (N-(3-(6-bromo-1H-indazol-3-yl)phenyl)acrylamide; MW = 342.19; formula C16H12BrN3O) features a 6-bromo-indazole core linked via a phenyl ring to an acrylamide warhead that covalently targets Cys218 in the MKK7 hinge region [1]. This scaffold architecture differs fundamentally from several key comparators: MKK7-COV-3 (MW = 277.33; C17H15N3O) lacks the bromine substitution and uses a distinct indazole connectivity ; MMK7 inhibitor 4a employs a pyrazolopyrimidine scaffold (MW = 457.50; C23H23N9O2) with a different hinge-binding motif and >800-fold selectivity over EGFR ; DK2403 (MW = 368.82; C19H17ClN4O2) uses a chloro-substituted scaffold with a triazole linker introduced via click chemistry . The 6-bromo substitution on the indazole of MKK7-COV-13 is predicted by the docking model to occupy a hydrophobic pocket adjacent to the hinge region, potentially contributing to its binding affinity and selectivity [1]. This structural differentiation matters for procurement because the distinct physicochemical properties (MW, LogP, solubility) and synthetic accessibility of each scaffold affect formulation, cell permeability, and batch-to-batch reproducibility.

indazole scaffold Cys218 covalent targeting chemical probe structure-activity relationship covalent inhibitor design

On-Target Validation: Covalent Mechanism Confirmed by Negative Control Compounds and Knockout Cell Lines

The covalent binding mechanism of the MKK7-COV series has been rigorously validated. Mass spectrometry confirmed irreversible covalent labeling of MKK7 by MKK7-COV-1, MKK7-COV-2, and MKK7-COV-3 at Cys218, with >90% labeling achieved within 16 hr [1]. Two critical negative control compounds—MKK7-NEG-1 (reduced acrylamide, incapable of covalent bond formation) and MKK7-NEG-2 (methylated indazole nitrogen, disrupting hinge hydrogen bonding)—showed no effect on p-JNK up to 50 μM, confirming that both the covalent warhead and the hinge-binding interaction are required for activity [1]. On-target specificity was further validated using MKK7 knockout cell lines, where the inhibitors lost their ability to suppress JNK phosphorylation [1][2]. While these validation experiments were performed on earlier series members (MKK7-COV-2 and MKK7-COV-3), the conserved acrylamide warhead and indazole hinge-binding motif shared by MKK7-COV-13 support the same covalent mechanism operating through Cys218 engagement . In contrast, earlier-generation MKK7-active compounds such as ibrutinib (a BTK inhibitor with off-target MKK7 activity) and hypothemycin lack this mechanism-based selectivity validation and have promiscuous kinome profiles [1].

covalent inhibitor mechanism target engagement knockout validation chemical probe criteria negative control

MKK7-COV-13: High-Value Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Scenario 1: MKK7-Specific vs. MKK4-Mediated JNK Pathway Dissection in Stress Signaling Research

In experiments requiring unambiguous separation of MKK7-dependent from MKK4-dependent JNK activation—such as studies of osmotic stress, UV response, or inflammatory cytokine signaling—MKK7-COV-13 is the appropriate tool compound. Its >1,000-fold selectivity over MKK4 (IC50 > 10 μM) ensures that at its cellular effective concentration of 0.3–1.0 μM , MKK4 activity remains completely unperturbed. This is critical because MKK4 and MKK7 exhibit differential substrate preferences (MKK4 preferentially phosphorylates Tyr185; MKK7 preferentially phosphorylates Thr183 of JNK) [1], and both kinases are required for full JNK activation in many cellular contexts. Dual inhibitors like BSJ-04-122 (MKK4 IC50 = 4 nM; MKK7 IC50 = 181 nM) [2] cannot distinguish these contributions. Researchers should pair MKK7-COV-13 with an MKK4-selective inhibitor (e.g., HRX215) for two-dimensional pathway dissection.

Scenario 2: B-Cell Immunology and LPS-Mediated Innate Immune Activation Studies

For studies investigating the role of MKK7 in B-cell activation—including LPS/TLR4-mediated CD86 upregulation, antibody class switching, or autoimmune models—MKK7-COV-13 provides validated functional activity in primary mouse B cells . The CD86+ inhibition endpoint is a well-characterized readout of MKK7-dependent JNK signaling in the adaptive immune context [1]. MKK7-COV-9, which also inhibits CD86+ responses (EC50 = 4.98 μM), suffers from poor cell permeability [2], making MKK7-COV-13 a more suitable choice for intracellular target engagement in primary lymphocytes. DK2403 has only been characterized in T-ALL cancer cell lines and may not be appropriate for primary immune cell studies without additional validation.

Scenario 3: MAPK Pathway Selectivity Profiling and Off-Pathway Liability Assessment

When studying JNK pathway biology in contexts where the ERK pathway is also active—such as growth factor co-stimulation experiments, oncogenic signaling studies, or cross-pathway feedback analysis—MKK7-COV-13 is the preferred tool because of its demonstrated p-ERK sparing at concentrations up to 10 μM (10,000× above its biochemical IC50) . This property is shared with MKK7-COV-3 [1] but contrasts sharply with historical MKK7-active compounds like hypothemycin (inhibits ERK and MEK1/2) [1]. Researchers can confidently attribute JNK pathway-specific effects without confounding ERK modulation. For comprehensive pathway selectivity assessment, parallel testing with the kinome panel data available for the MKK7-COV series (76 kinases at 1 μM) provides additional off-target context .

Scenario 4: Chemical Biology Studies Requiring Validated Negative Controls and Covalent Target Engagement Confirmation

For publication-quality chemical biology studies where reviewers increasingly demand rigorous target engagement evidence, MKK7-COV-13 benefits from belonging to the best-validated MKK7 covalent inhibitor series. The availability of structurally matched negative control compounds (MKK7-NEG-1, with reduced acrylamide; MKK7-NEG-2, with methylated indazole) that are completely inactive up to 50 μM allows for definitive demonstration that observed phenotypes are specifically due to covalent MKK7 engagement. Furthermore, the MKK7 knockout cell line validation data published for the series provides a genetic complementation framework: residual compound effects in MKK7-KO cells indicate off-target activity. Procurement of MKK7-COV-13 alongside at least one negative control and reference to the published MKK7-KO data constitutes best practice for chemical probe usage, meeting the standards recommended by the Chemical Probes Portal and journal guidelines for kinase inhibitor studies [1].

Quote Request

Request a Quote for Mkk7-cov-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.